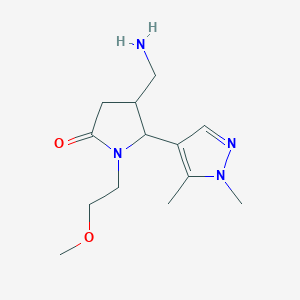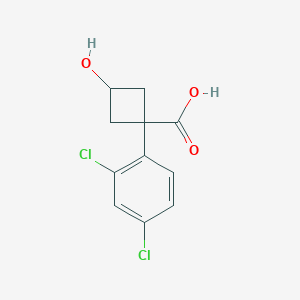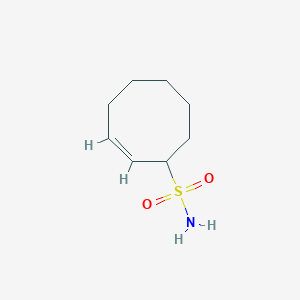![molecular formula C9H13N3 B13251013 N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H13N3 It is characterized by the presence of a cyclopropane ring attached to a pyrimidine moiety via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with cyclopropanamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the pyrimidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(pyridin-4-yl)methyl]cyclopropanamine: Similar structure but with a pyridine moiety instead of a pyrimidine.
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine: Contains an oxazole ring instead of a pyrimidine.
N-[(5-chloro-6-(difluoromethyl)-2-methylpyrimidin-4-yl)methyl]cyclopropanamine: A derivative with additional substituents on the pyrimidine ring.
Uniqueness
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine is unique due to its specific combination of a cyclopropane ring and a methyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H13N3/c1-7-4-11-9(12-5-7)6-10-8-2-3-8/h4-5,8,10H,2-3,6H2,1H3 |
InChI Key |
BWJXDVUOIURVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)

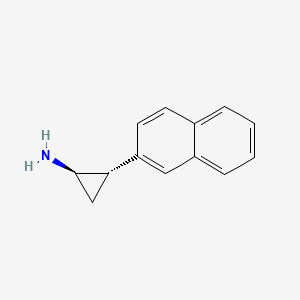
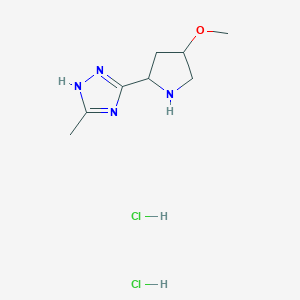
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
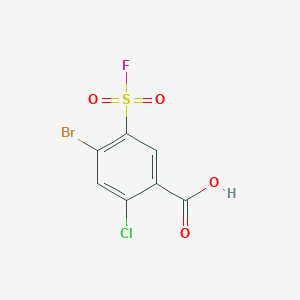
![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)
